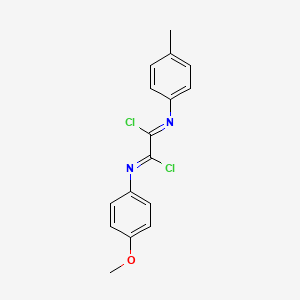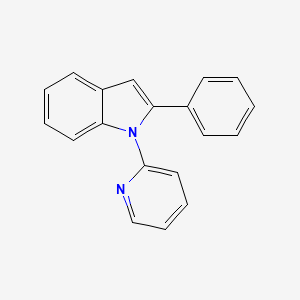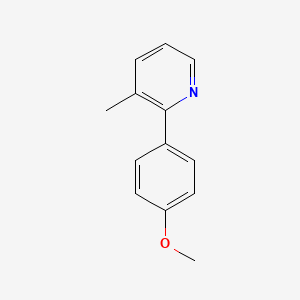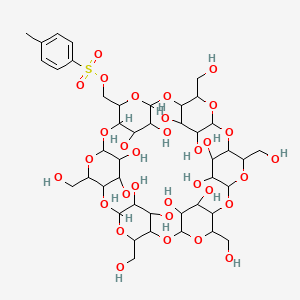![molecular formula C26H61N3O6S3Si3 B12517963 1,5,9-Triazacyclotetradecane, 1,5,9-tris[[2-(trimethylsilyl)ethyl]sulfonyl]- CAS No. 652130-82-0](/img/structure/B12517963.png)
1,5,9-Triazacyclotetradecane, 1,5,9-tris[[2-(trimethylsilyl)ethyl]sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,9-Triazacyclotetradecane, 1,5,9-tris[[2-(trimethylsilyl)ethyl]sulfonyl]- is a complex organic compound characterized by its unique structure, which includes multiple nitrogen atoms and sulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,9-Triazacyclotetradecane, 1,5,9-tris[[2-(trimethylsilyl)ethyl]sulfonyl]- typically involves multiple steps, starting with the formation of the triazacyclotetradecane ring. This is followed by the introduction of the trimethylsilyl and sulfonyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,5,9-Triazacyclotetradecane, 1,5,9-tris[[2-(trimethylsilyl)ethyl]sulfonyl]- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to ensure optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Applications De Recherche Scientifique
1,5,9-Triazacyclotetradecane, 1,5,9-tris[[2-(trimethylsilyl)ethyl]sulfonyl]- has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Medicine: It is being explored for its potential use in drug delivery systems and as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,5,9-Triazacyclotetradecane, 1,5,9-tris[[2-(trimethylsilyl)ethyl]sulfonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 1,5,9-Triazacyclotetradecane, 1,5,9-tris[[2-(trimethylsilyl)ethyl]sulfonyl]- include:
- 1,4,7-Triazacyclononane
- 1,4,8,11-Tetraazacyclotetradecane
- 1,5,9-Triazacyclododecane
Uniqueness
What sets 1,5,9-Triazacyclotetradecane, 1,5,9-tris[[2-(trimethylsilyl)ethyl]sulfonyl]- apart from these similar compounds is its specific combination of trimethylsilyl and sulfonyl groups, which confer unique chemical properties and reactivity. This makes it particularly valuable for certain applications where these properties are advantageous.
Propriétés
Numéro CAS |
652130-82-0 |
|---|---|
Formule moléculaire |
C26H61N3O6S3Si3 |
Poids moléculaire |
692.2 g/mol |
Nom IUPAC |
2-[[1,9-bis(2-trimethylsilylethylsulfonyl)-1,5,9-triazacyclotetradec-5-yl]sulfonyl]ethyl-trimethylsilane |
InChI |
InChI=1S/C26H61N3O6S3Si3/c1-39(2,3)24-21-36(30,31)27-15-11-10-12-16-28(37(32,33)22-25-40(4,5)6)18-14-20-29(19-13-17-27)38(34,35)23-26-41(7,8)9/h10-26H2,1-9H3 |
Clé InChI |
JOQBQYNTICOXNP-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCS(=O)(=O)N1CCCCCN(CCCN(CCC1)S(=O)(=O)CC[Si](C)(C)C)S(=O)(=O)CC[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Hexyl-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}pyridin-1-ium bromide](/img/structure/B12517882.png)
methylidene}amino]benzoic acid](/img/structure/B12517883.png)


![Sodium 5-acetamido-4-hydroxy-2-[(4-methyl-2-oxochromen-7-YL)oxy]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B12517895.png)
![(2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B12517899.png)
![4-[Bis(9-ethyl-9H-carbazol-3-YL)methyl]-N,N-diethylaniline](/img/structure/B12517906.png)
![3-Methyl-4-[(E)-{4-[N-(1,3-thiazol-2-yl)ethanimidoyl]phenyl}diazenyl]-1,2-oxazol-5(4H)-one](/img/structure/B12517909.png)



![[2-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)ethoxy]acetic acid](/img/structure/B12517933.png)
![1H-Indole-5-carbonitrile, 1-[2-[(3-methoxyphenyl)methoxy]benzoyl]-](/img/structure/B12517946.png)
![2-Azatricyclo[3.3.1.0~2,8~]nonane](/img/structure/B12517947.png)
